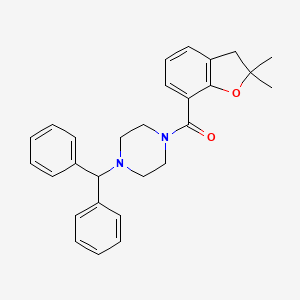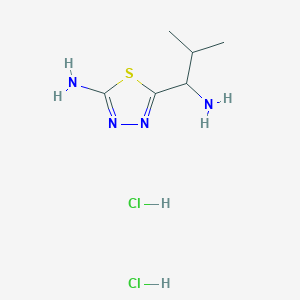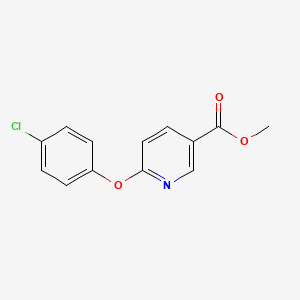
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide, also known as TBPCA, is an organic compound with a wide range of pharmaceutical applications. TBPCA is a heterocyclic compound, which means that it is composed of two or more different types of atoms. TBPCA is composed of a benzyl group, a tert-butyl group, and a pyrazole ring. TBPCA has been studied extensively for its potential to act as a drug delivery system, as it is able to penetrate cell membranes and interact with proteins. TBPCA has also been studied for its ability to act as an inhibitor of various enzymes, and as an antioxidant.
科学的研究の応用
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been studied extensively for its potential to act as a drug delivery system. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been studied for its ability to act as an inhibitor of various enzymes, and as an antioxidant. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been used in research studies to investigate the effects of drugs on cells and tissue, and to study the pharmacokinetics of drugs. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been used to study the effects of drugs on the immune system, and to study the effects of drugs on the central nervous system.
作用機序
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been shown to interact with various proteins, including enzymes, receptors, and transporters. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been shown to bind to DNA, which allows it to regulate gene expression. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been shown to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been shown to act as an antioxidant, which can protect cells from oxidative damage.
Biochemical and Physiological Effects
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been shown to interact with various proteins, including enzymes, receptors, and transporters. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been shown to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been shown to act as an antioxidant, which can protect cells from oxidative damage. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has been shown to have anti-inflammatory effects, and to reduce the risk of cancer. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide has also been shown to have neuroprotective effects, and to reduce the risk of stroke.
実験室実験の利点と制限
The use of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide in laboratory experiments has several advantages. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is able to penetrate cell membranes and interact with proteins, which makes it an ideal candidate for drug delivery. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is also able to bind to DNA, which allows it to regulate gene expression. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is also able to inhibit the activity of enzymes, which can lead to the inhibition of various metabolic pathways.
The use of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide in laboratory experiments also has some limitations. 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is a relatively new compound, and there is still much to be learned about its mechanism of action. Additionally, 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide is a relatively expensive compound, which can limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for the study of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide. One potential direction is to further investigate the mechanism of action of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide. This could include studying how 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide interacts with proteins, how it binds to DNA, and how it inhibits the activity of enzymes. Another potential direction is to further investigate the potential therapeutic applications of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide. This could include studying the effects of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide on cancer, inflammation, and neuroprotection. Additionally, further research could be conducted to investigate the potential toxicity of 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide. Finally, further research could be conducted to develop more efficient and cost-effective methods for synthesizing 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide.
合成法
2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction is a chemical reaction in which an organic halide is reacted with magnesium to form an organomagnesium compound. The Wittig reaction is a chemical reaction in which an alkene is reacted with a phosphonium salt to form an alkene. Both reactions can be used to synthesize 2-Benzyl-5-tert-butyl-2H-pyrazole-3-carboxylic acid amide, although the Grignard reaction is more commonly used.
特性
IUPAC Name |
2-benzyl-5-tert-butylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)13-9-12(14(16)19)18(17-13)10-11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHVTQHZYMNXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-tert-butyl-2h-pyrazole-3-carboxylic acid amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)

![2-[4-(4-Benzyl-piperazin-1-yl)-butyl]-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6336096.png)





![1-(3,4-Dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanimine](/img/structure/B6336142.png)
